Ac-Leu-Val-Phe-aldehyde Ac-Leu-Val-Phe-aldehyde
Brand Name: Vulcanchem
CAS No.: 160369-84-6
VCID: VC20915228
InChI: InChI=1S/C22H33N3O4/c1-14(2)11-19(23-16(5)27)21(28)25-20(15(3)4)22(29)24-18(13-26)12-17-9-7-6-8-10-17/h6-10,13-15,18-20H,11-12H2,1-5H3,(H,23,27)(H,24,29)(H,25,28)
SMILES: CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C
Molecular Formula: C22H33N3O4
Molecular Weight: 403.5 g/mol

Ac-Leu-Val-Phe-aldehyde

CAS No.: 160369-84-6

Cat. No.: VC20915228

Molecular Formula: C22H33N3O4

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

Ac-Leu-Val-Phe-aldehyde - 160369-84-6

Specification

CAS No. 160369-84-6
Molecular Formula C22H33N3O4
Molecular Weight 403.5 g/mol
IUPAC Name 2-acetamido-4-methyl-N-[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]pentanamide
Standard InChI InChI=1S/C22H33N3O4/c1-14(2)11-19(23-16(5)27)21(28)25-20(15(3)4)22(29)24-18(13-26)12-17-9-7-6-8-10-17/h6-10,13-15,18-20H,11-12H2,1-5H3,(H,23,27)(H,24,29)(H,25,28)
Standard InChI Key AWIJCYLMKAQLHO-UHFFFAOYSA-N
SMILES CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C
Canonical SMILES CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator